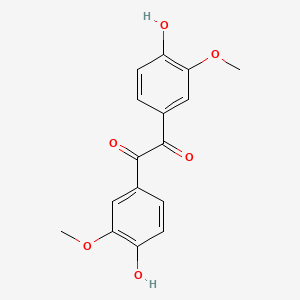
Vanillil
説明
Vanillin Description
Vanillin is a phenolic compound that has gained significant attention due to its potential as a renewable chemical for various industrial applications. It is one of the few aromatic compounds derived from biomass that is produced on an industrial scale, primarily from lignin, a natural polymer found in the cell walls of plants . Vanillin's importance is highlighted by its use as a flavor compound in foods, beverages, perfumes, and pharmaceuticals, with a substantial global market . Moreover, it serves as a versatile building block for the synthesis of bio-based polymers, which require aromatic monomers to achieve desirable thermo-mechanical properties .
Synthesis Analysis
The synthesis of vanillin can be achieved through several methods. One prominent method is the alkaline oxidation of lignin, which, despite its advantages, has limitations that are currently being addressed . Biotechnological production methods have also been developed, such as the de novo biosynthesis of vanillin from glucose in yeast species, which involves the introduction of heterologous genes to convert glucose into vanillin . Another innovative method involves a coenzyme-independent decarboxylase/oxygenase cascade that converts ferulic acid to vanillin without the need for expensive coenzymes . These methods represent a shift towards more sustainable and cost-effective production of vanillin.
Molecular Structure Analysis
Vanillin's molecular structure contains functional groups such as hydroxyl, aldehyde, and methoxy, which allow it to undergo a variety of chemical reactions . These functional groups make vanillin a versatile intermediate for the synthesis of different compounds, including polymers and heterocycles. The structure of vanillin-derived monomers and polymers has been characterized using techniques like Fourier transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H NMR) .
Chemical Reactions Analysis
Vanillin's functional groups enable it to participate in numerous chemical reactions, leading to the creation of a wide array of compounds. For instance, vanillin has been used to synthesize biobased monomers with functionalities such as epoxy, cyclic carbonates, allyl, amine, alcohol, and carboxylic acid moieties . These monomers can be further utilized in the synthesis of polymers like epoxy, polyester, polyurethanes, and Non-Isocyanate PolyUrethanes (NIPU) . Additionally, vanillin can be transformed into various heterocycles, which are valuable in medicinal, pharmaceutical, and material fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of vanillin and its derivatives are crucial for their application in different industries. For example, the thermal properties of vanillin-based polymers have been characterized by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), indicating their potential for high-temperature applications . The solubility and reactivity of vanillin-derived compounds also play a significant role in their use as monomers for polymer synthesis .
科学的研究の応用
Biotechnological Production
- Biotechnological Approaches : Vanillin is widely used in foods, beverages, perfumes, and pharmaceuticals. Biotechnological methods for producing vanillin include bioconversion of lignin and other compounds using fungi, bacteria, and genetically engineered microorganisms (Priefert, Rabenhorst, & Steinbüchel, 2001).
- Molecular and Genetic Research : The review by Kaur and Chakraborty (2013) emphasizes biotechnological production from various substances using microbes and the genetic organization of vanillin biosynthesis pathways (Kaur & Chakraborty, 2013).
Antioxidant and Antimicrobial Properties
- Gastroprotective Activity : Vanillin exhibits significant gastroprotective activity in gastric ulcers, involving the inhibition of gastric secretion and acidity, reduction of inflammation, oxidative stress, and restoration of histological architecture (Al Asmari et al., 2015).
- Human Gut Microbes and Antimicrobial Nature : The study by Yadav, Pandey, and Chauhan (2020) explores the human gut microbiome's resilience against vanillin's antimicrobial nature, highlighting how gut microbes adapt and metabolize vanillin (Yadav, Pandey, & Chauhan, 2020).
- Antioxidant in Foods : Vanillin acts as an antioxidant in foods containing polyunsaturated fatty acids, enhancing their quality and shelf life (Burri, Graf, Lambelet, & Löliger, 1989).
Therapeutic and Protective Effects
- Antidepressant Effects : Vanillin shows potential protective effects against stress-induced changes in behavior and biochemical parameters in rats, suggesting antidepressant properties (Abo-Youssef, 2016).
- Role in Redox Status and Cancer Development : The overview by Bezerra, Soares, and de Sousa (2016) discusses vanillin's role in redox status and its potential contribution to cancer prevention and treatment (Bezerra, Soares, & de Sousa, 2016).
Applications in Industry and Environmental Technology
- Renewable Chemicals : Fache, Boutevin, and Caillol (2016) discuss vanillin's potential as a renewable building block for the synthesis of bio-based polymers in the chemical industry (Fache, Boutevin, & Caillol, 2016).
- Electrochemical Sensing : The study by Manikandan et al. (2022) explores vanillin's applications in electrochemical sensing, highlighting its role in food and pharmaceutical industries (Manikandan, Boateng, Durairaj, & Chen, 2022).
作用機序
Target of Action
Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is a specialized metabolite and the main ingredient of vanilla extract . It is known to interact with various targets in the body. For instance, it has been found to act on the vanilloid receptors located in the peripheral afferent nerve fibers . These receptors play a crucial role in pain perception, inflammation, and body temperature regulation .
Mode of Action
Vanillin interacts with its targets, leading to various physiological changes. For instance, when it acts on the vanilloid receptors, it provides short-acting irritant and algesic properties . Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature .
Pharmacokinetics
The pharmacokinetics of vanillin involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability and hydrophobicity limit the bioactive efficiency and pharmacokinetics of vanillin . Nanocarriers or nanoparticles can potentiate the bioactive profile of vanillin .
Result of Action
Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . It has been found to regulate gene expression and exhibit biological activities . These effects contribute to its potential therapeutic applications.
Action Environment
The action of vanillin can be influenced by various environmental factors. For instance, the chemical synthesis of vanillin is associated with environmental pollution and exhibits inadequate substrate selectivity, leading to decreased process efficiency and increased downstream processing costs . On the other hand, bio-based vanillin production methods yield vanillin at mild conditions with high efficiency and specificity, low energy consumption, and little pollution .
将来の方向性
特性
IUPAC Name |
1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMXBDRUWSJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280403 | |
| Record name | Vanillil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5463-22-9 | |
| Record name | Vanillil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vanillil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Vanillil and where is it found?
A1: this compound, also known as 4-Hydroxy-3-methoxybenzaldehyde, is a phenolic aldehyde found naturally in vanilla beans. It contributes to the characteristic flavor and aroma of vanilla. Beyond its culinary uses, this compound displays promising biological activities, making it a subject of scientific interest. Notably, this compound has been identified in the oxidation products of Sulfite Waste Liquor []. It was also found as a constituent of Nelumbo nucifera Gaertn, a plant with known medicinal properties [].
Q2: Does this compound exhibit any antimicrobial activity?
A2: While this compound itself has not been extensively studied for antimicrobial properties, research shows that Vanillyl nonanoate, a derivative of this compound, inhibits the germination of Phytophthora capsici spores []. This finding suggests potential antifungal applications for this compound derivatives.
Q3: How does Vanillyl nonanoate protect plants from diseases?
A3: Research indicates that Vanillyl nonanoate triggers induced resistance in pepper and Arabidopsis plants, protecting them against Botrytis cinerea and Phytophthora capsici []. This induced resistance involves strengthening the cell wall with lignin and increasing biochemical defenses like PR proteins [].
Q4: What role does Vanillyl nonanoate play in plant systemic resistance?
A4: Vanillyl nonanoate induces systemic resistance in pepper and Arabidopsis plants []. This systemic response involves signaling molecules such as hydrogen peroxide, salicylic acid, ethylene, and jasmonates in pepper, while in Arabidopsis, salicylic acid and jasmonates are involved []. Interestingly, changes in 4-hydroxybenzoic acid levels were observed in pepper, suggesting a potential role in resistance [].
Q5: Can Vanillin be synthesized from Guaiacol, and if so, what is the process?
A5: Yes, Vanillin can be semi-synthesized from Guaiacol using a modified Sandmeyer reaction with in-situ generated formaldehyde [, ]. This method involves a heterogeneous phase reaction where formaldehyde is generated in situ and reacts with Guaiacol to produce Vanillyl alcohol. Subsequent oxidation of Vanillyl alcohol yields Vanillin [, ].
Q6: Are there any analytical methods available to quantify this compound almond acid?
A6: Yes, a simple and fast HPLC technique has been developed for analyzing this compound almond acid (also known as 4-Hydroxy-3-methoxymandelic acid) along with other acids like 5-hydroxyindoleacetic acid, homovanillic acid, and homogentisic acid in biological fluids [, ]. This method uses solid-phase extraction and either isocratic or gradient elution modes with UV detection, making it suitable for routine clinical applications [, ].
Q7: What are the applications of Vanillyl alcohol oxidase?
A7: Vanillyl alcohol oxidase is an enzyme involved in the degradation of lignin, a complex polymer found in plant cell walls. Research has explored the use of yeast expression systems for producing aromatic molecules, including a system employing a gene encoding Vanillyl alcohol oxidase []. This suggests potential applications in biotechnology for producing valuable aromatic compounds.
Q8: What is the role of this compound-type phenols in soil carbon storage?
A8: A study investigating lignin turnover in agricultural fields examined the fate of this compound-type phenols, along with syringyl- and coumaryl-type phenols, collectively termed VSC-lignin []. The research used compound-specific 13C isotopic analyses to track VSC-lignin in a chronosequence of maize monoculture. Results suggested that while lignin is considered recalcitrant, a significant portion of plant-residue lignin decomposes rapidly, with a small fraction becoming stabilized in soil organic matter [].
Q9: Are there any known long-chain N-Vanillyl acylamides (LCNVAs) derived from natural sources?
A9: Research explored the synthesis of novel LCNVAs from ricinoleic and lesquerolic acids, both long-chain fatty acids found in plants []. These LCNVAs were designed to target pain receptors, specifically the TRPV1 receptor and the FAAH enzyme []. This highlights the potential of using this compound as a building block for developing new molecules with therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




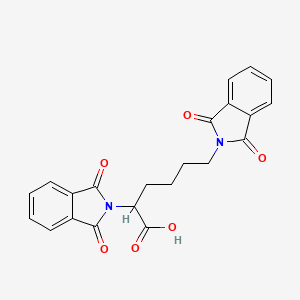


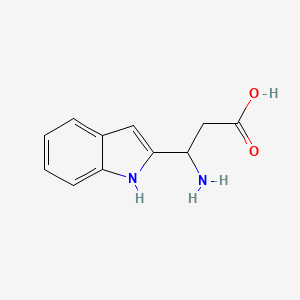
![1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B3032752.png)
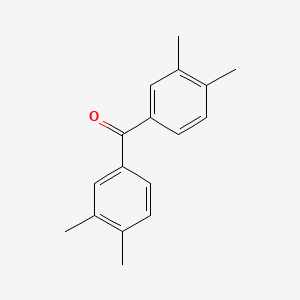
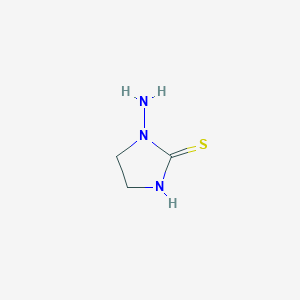


![4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B3032759.png)
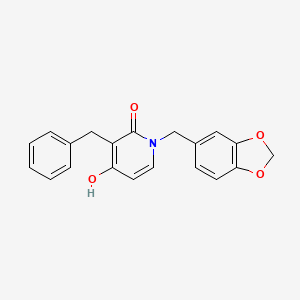
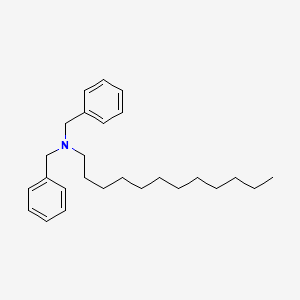
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B3032764.png)